4-chloro-N-(3-methylbutan-2-yl)aniline

MCHR2 GPCR Ca2+ Flux Assay

Researchers probing MCHR2-mediated signaling often face confounding off-target effects with non-selective probes. 4-Chloro-N-(3-methylbutan-2-yl)aniline solves this with: • MCHR2 IC₅₀ = 1 nM, 500-fold selectivity over D₂ receptor - minimizes dopaminergic interference. • Validated SERT (IC₅₀ = 100 nM) and D₂ (IC₅₀ = 500 nM) activity - benchmarks for GPCR screening panels. • Antiproliferative activity in NB-4 leukemia cells - entry point for oncology SAR. Supplied at 95% purity; available for immediate global shipment.

Molecular Formula C11H16ClN
Molecular Weight 197.70 g/mol
Cat. No. B13071552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(3-methylbutan-2-yl)aniline
Molecular FormulaC11H16ClN
Molecular Weight197.70 g/mol
Structural Identifiers
SMILESCC(C)C(C)NC1=CC=C(C=C1)Cl
InChIInChI=1S/C11H16ClN/c1-8(2)9(3)13-11-6-4-10(12)5-7-11/h4-9,13H,1-3H3
InChIKeyPWNCDEYFOBPDKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-chloro-N-(3-methylbutan-2-yl)aniline: Overview


4-chloro-N-(3-methylbutan-2-yl)aniline (CAS 1019518-70-7, C₁₁H₁₆ClN, MW 197.70 g/mol) is a synthetic, para-substituted chloroaniline derivative featuring a chiral, branched alkyl amine moiety . The compound is commercially available as a research chemical and organic building block , typically supplied at 95% purity . While the core 4-chloroaniline scaffold is well-established in industrial chemistry and pharmaceutical intermediates, this specific N-alkylated derivative offers a unique structural profile for specialized applications .

Category Organic building block
Key feature Chiral branched alkyl amine
Scaffold p-Chloroaniline core
Use context Synthesis research

4-chloro-N-(3-methylbutan-2-yl)aniline: Generic Analog Pitfalls


The class of N-alkylated chloroanilines encompasses a wide range of compounds with seemingly minor structural variations, such as different chloro- substitution patterns (e.g., 3-chloro vs. 4-chloro) or alternative alkyl groups (e.g., pentyl, neopentyl, diethyl) . However, these subtle changes can drastically alter physicochemical properties, including basicity [1], solubility, and lipophilicity, as well as biological target engagement profiles [2]. In medicinal chemistry, the specific branched alkyl chain on 4-chloro-N-(3-methylbutan-2-yl)aniline has been shown to confer a unique activity profile across multiple receptors [2], demonstrating that generic substitution within this class is not scientifically sound. The following quantitative evidence outlines the specific, verifiable properties that distinguish this compound for research and development applications.

Chloro-substitution pattern (3- vs 4-position) may shift receptor interaction profile and basicity.
Alkyl chain variation (pentyl, neopentyl, diethyl) can alter lipophilicity and target engagement.
Branched amine moiety confers unique activity profile; linear or less branched analogs may not reproduce selectivity.

4-chloro-N-(3-methylbutan-2-yl)aniline: Quantitative Evidence


Potent MCHR2 Antagonism

4-chloro-N-(3-methylbutan-2-yl)aniline acts as a potent antagonist of the human Melanin-Concentrating Hormone Receptor 2 (MCHR2), a class A GPCR implicated in energy homeostasis. In a functional assay measuring MCH-stimulated Ca²⁺ flux in CHO cells, it exhibited an IC₅₀ of 1 nM [1]. While direct head-to-head data for the closest MCHR2 antagonists are not compiled here, this value places it among the high-potency compounds for this target, where many reported antagonists exhibit IC₅₀ values in the range of 1-100 nM, with only a subset achieving sub-nanomolar or single-digit nanomolar potency.

MCHR2 Antagonism
Class-level
IC₅₀ 1 nM
Reported MCHR2 pathway inhibition context
Ca²⁺ flux assay in CHO cells; single source
MCHR2 GPCR Ca2+ Flux Assay

Moderate SERT Inhibition

The compound also inhibits the human serotonin transporter (SERT) with an IC₅₀ of 100 nM [1]. This is a moderate level of inhibition. In comparison, clinical antidepressants like paroxetine exhibit IC₅₀ values for SERT in the sub-nanomolar to low nanomolar range (e.g., ~1 nM). Conversely, many screening compounds and weaker inhibitors show IC₅₀ values >1 µM.

SERT Inhibition
Class-level
IC₅₀ 100 nM
Moderate SERT inhibition context
Compare with reference inhibitor range
SERT Serotonin Transporter Monoamine

Dopamine D2 Receptor Activity & Selectivity

In addition to MCHR2 and SERT, 4-chloro-N-(3-methylbutan-2-yl)aniline inhibits the human dopamine D₂ receptor with an IC₅₀ of 500 nM [1]. This value is 500-fold less potent than its activity at MCHR2 (1 nM) and 5-fold less potent than its activity at SERT (100 nM). This internal cross-target profile demonstrates a quantifiable selectivity window, which is critical for minimizing off-target effects in complex biological systems.

D₂ Selectivity
Head-to-head
500-fold MCHR2 over D₂
Internal selectivity context
MCHR2 1 nM, SERT 100 nM, D₂ 500 nM
Dopamine D2 Receptor Selectivity MCHR2

Antiproliferative Activity in NB-4 Leukemia Cells

The compound has been functionally evaluated for its antiproliferative effects against human NB-4 cells, a model for acute promyelocytic leukemia, using an MTT assay after a 96-hour incubation [1]. While the exact quantitative IC₅₀ value is not provided in the source, the documented activity in this specific cancer cell line provides a basis for comparison against other N-alkylated aniline analogs that may be inactive or exhibit different tumor cell line sensitivities.

Antiproliferative NB-4
Supporting evidence
Active (IC₅₀ not specified)
Reported cell growth inhibition context
MTT assay, 96h; data to verify
Antiproliferative NB-4 Cells MTT Assay

Physicochemical Profile Comparison

The compound has an aqueous solubility of 38 µg/mL and a predicted pKa of 14.70 ± 0.60 . This low aqueous solubility is characteristic of this class of lipophilic aniline derivatives and impacts formulation and assay conditions. The high predicted pKa value (14.70) for 4-chloro-N-(3-methylbutan-2-yl)aniline indicates very weak acidity, meaning it will exist almost entirely in its uncharged, free base form at physiological pH (7.4). In contrast, unsubstituted aniline has a pKa of its conjugate acid (anilinium ion) of about 4.6, meaning it exists primarily as the free base at pH 7.4 but is much more basic than the N-alkylated, chloro-substituted derivative [1]. This significant difference in basicity affects its ionization state and therefore its absorption, distribution, and reactivity compared to the parent aniline.

Basicity Profile
Cross-study comparable
pKa 14.70 vs aniline 4.6
Reported basicity context; ionization differs
Predicted value; confirm experimentally
Physicochemical Solubility pKa

4-chloro-N-(3-methylbutan-2-yl)aniline: Research Applications


MCHR2 Pharmacology & Obesity Research Tool

Given its high potency (IC₅₀ = 1 nM) for the MCHR2 receptor and a 500-fold selectivity window over the dopamine D₂ receptor [1], this compound is ideally suited as a pharmacological tool for dissecting MCHR2-mediated signaling pathways in vitro. Researchers investigating energy homeostasis and potential anti-obesity therapeutics can utilize this compound to probe MCHR2 function with a lower risk of dopaminergic off-target effects compared to less selective analogs.

Building Block for Pharmaceuticals & Agrochemicals

As an organic building block featuring a chiral, branched alkyl amine and a para-chloro substituent [1], this compound is a valuable intermediate for the synthesis of more complex molecules. The differentiated basicity (predicted pKa = 14.70) and lipophilic character compared to simpler anilines provide synthetic chemists with a unique handle for modulating the properties of final drug candidates or agrochemical agents.

SERT & Dopamine Receptor Screening Reference

With a defined, moderate activity profile against SERT (IC₅₀ = 100 nM) and D₂ receptor (IC₅₀ = 500 nM) [1], this compound can serve as a useful reference or control in high-throughput screening campaigns targeting monoamine transporters and GPCRs. Its quantifiable activity levels provide a benchmark for comparing the potency and selectivity of newly synthesized chemical series.

Oncology Lead for Leukemia Research

The documented antiproliferative activity in human NB-4 leukemia cells [2] positions this compound as a potential starting point for medicinal chemistry optimization in oncology. It is most appropriate for research projects specifically focused on identifying novel chemical matter active against acute promyelocytic leukemia or other hematological malignancies.

Application
Selection Property
Validation Focus
MCHR2 pathway research
MCHR2 selectivity review
D₂ off-target receptor context
Organic synthesis intermediate
Chiral amine and p-chloro scaffold
Synthetic utility and purity review
Monoamine transporter screening
Defined SERT/D₂ activity range
Potency window benchmarking
Cell-based oncology studies
NB-4 antiproliferative activity
Leukemia cell model endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-N-(3-methylbutan-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.